Isotopic Enrichment of Fenvalerate-d6 Relative to D5-Labeled Analog
Fenvalerate‑d6, with a typical chemical purity of ≥98% and deuterium incorporation of >98 atom% D at the specified positions, offers a higher theoretical isotopic enrichment compared to the widely available Fenvalerate‑d5 analog, which is reported with an isotopic purity of >98.0 atom% D . While both meet typical LC‑MS/MS internal standard requirements, the additional deuterium label in Fenvalerate‑d6 provides a +6 Da mass shift versus the +5 Da shift of Fenvalerate‑d5. This larger mass difference can be critical when analyzing fenvalerate in matrices containing endogenous isobaric interferences or when using low‑resolution mass spectrometers where the M+5 isotope peak of the native analyte may partially overlap with the d5‑labeled standard [1]. The selection of Fenvalerate‑d6 over Fenvalerate‑d5 reduces the risk of cross‑talk between the analyte and internal standard channels.
| Evidence Dimension | Isotopic Purity (atom% D) |
|---|---|
| Target Compound Data | >98 atom% D (D6 labeled, Fenvalerate-d6) |
| Comparator Or Baseline | >98.0 atom% D (D5 labeled, Fenvalerate-d5, WITEGA) |
| Quantified Difference | Comparable isotopic purity; key differentiator is +6 Da mass shift vs. +5 Da mass shift |
| Conditions | Vendor Certificate of Analysis (CoA) and published synthetic characterization |
Why This Matters
The larger +6 Da mass shift minimizes spectral overlap with the native analyte's M+5 isotopic peak, improving signal-to-noise and quantitation accuracy at low residue levels.
- [1] Stokvis, E.; Rosing, H.; Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 2005, 19 (3), 401–407. View Source
